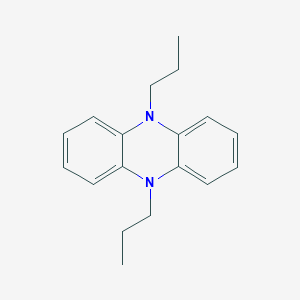
5,10-Dipropylphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dipropylphenazine: is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The structure of this compound includes two propyl groups attached to the phenazine core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 5,10-Dipropylphenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the reduction of nitroaromatic compounds followed by cyclization.
Oxidative Cyclization: This method uses oxidative agents to cyclize diphenylamines or 1,2-diaminobenzenes.
Industrial Production Methods: Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 5,10-Dipropylphenazine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield phenazine-5,10-dioxide derivatives .
Scientific Research Applications
Chemistry: 5,10-Dipropylphenazine and its derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: Phenazine derivatives, including this compound, exhibit antimicrobial properties and are studied for their potential use in treating bacterial infections .
Medicine: Research has shown that phenazine derivatives have antitumor and neuroprotective activities, making them potential candidates for drug development .
Industry: In the industrial sector, phenazine derivatives are used as dyes and pigments due to their stable and vibrant colors .
Mechanism of Action
The mechanism of action of 5,10-Dipropylphenazine involves its interaction with cellular components. Phenazine derivatives are known to generate reactive oxygen species (ROS) through redox cycling, which can damage cellular components like DNA, proteins, and lipids . This property is exploited in their antimicrobial and antitumor activities. The molecular targets and pathways involved include topoisomerases, which are enzymes responsible for DNA topology changes during cell division .
Comparison with Similar Compounds
Phenazine: The parent compound with a simpler structure and similar biological activities.
5,10-Dihydrophenazine: A reduced form of phenazine with different redox properties.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Uniqueness: 5,10-Dipropylphenazine is unique due to the presence of propyl groups at the 5 and 10 positions, which can influence its solubility, reactivity, and biological activity compared to other phenazine derivatives .
Properties
CAS No. |
62248-01-5 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5,10-dipropylphenazine |
InChI |
InChI=1S/C18H22N2/c1-3-13-19-15-9-5-7-11-17(15)20(14-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
ILSGLVCUZSBEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















